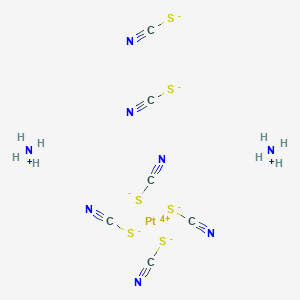
Diammonium hexakis(thiocyanato)platinate
描述
Synthesis Analysis
The synthesis of these complexes typically involves combining the metal source with the thiocyanate ligands and the appropriate ammonium cation. While the exact synthesis method for "Diammonium hexakis(thiocyanato)platinate" is not detailed in the provided papers, similar procedures could be inferred. For example, the synthesis of the uranate(IV) complex was achieved and characterized by classical physical methods . This suggests that a similar approach could be used for the synthesis of the platinum complex, with adjustments for the specific reactivity and coordination chemistry of platinum.
Molecular Structure Analysis
The molecular structure of these complexes is determined using single-crystal X-ray diffraction data. The lutetinate(III) complex crystallizes in a triclinic space group and features an octahedral coordination of the thiocyanate ligands through the nitrogen atom to the central lutetium atom . The uranate(IV) complex has a highly distorted monocapped square antiprism geometry, with variations in the U-N bond distances . These structural details provide a basis for predicting the molecular structure of "Diammonium hexakis(thiocyanato)platinate," which would likely also exhibit an octahedral coordination geometry around the platinum center.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties such as observed density are reported for the lutetinate(III) complex . The uranate(IV) complex's crystal and molecular structure was determined, and its density was measured . These properties are crucial for understanding the behavior of the complexes in different environments. The chemical properties, such as reactivity and stability, can be inferred from the coordination geometry and the nature of the ligands. For example, the octahedral coordination suggests a certain degree of kinetic inertness, which is typical for platinum(II) complexes.
科学研究应用
Adsorptive Removal of Contaminants
Thiocyanate-based materials are studied for their potential in environmental applications, such as the adsorptive removal of thiocyanate, a common pollutant in industrial wastewaters. For instance, surfactant-modified coir pith has been explored as an adsorbent for thiocyanate, showcasing the utility of thiocyanate interactions in environmental remediation efforts (Namasivayam & Sureshkumar, 2007).
Catalysis and Synthesis
The reactivity of thiocyanate ions in catalytic processes, such as the ring-opening of epoxides, highlights the catalytic potential of thiocyanate-containing compounds. A study demonstrated the efficiency of a multi-site phase-transfer catalyst for synthesizing β-hydroxy thiocyanates, indicating the role thiocyanate complexes can play in organic synthesis and catalysis (Kiasat et al., 2009).
Luminescent Materials
Spectral studies of thiocyanate-platinate compounds, such as tetrabutylammonium bis(thiocyanate-S)phenylpyridinate(C, N)platinate(II), investigate the luminescent properties of these materials. Such research underscores the potential of thiocyanate platinate complexes in the development of new luminescent materials for applications in optical devices and sensors (Puzyk et al., 2003).
Metal-Organic Frameworks (MOFs)
Thiocyanato ligands have been employed in the synthesis of metal-organic frameworks (MOFs) for the selective detection and removal of heavy metal ions from aqueous solutions. Research into the use of thiocyanato ligands within MOFs demonstrates the versatility of these compounds in environmental sensing and remediation, particularly for the capture and removal of mercury ions (Halder et al., 2017).
属性
IUPAC Name |
diazanium;platinum(4+);hexathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CHNS.2H3N.Pt/c6*2-1-3;;;/h6*3H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNSIKCPSLASGA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)2[Pt(SCN)6], C6H8N8PtS6 | |
| Record name | ammonium hexathiocyanoplatinate(IV) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium hexakis(thiocyanato)platinate | |
CAS RN |
19372-45-3 | |
| Record name | Platinate(2-), hexakis(thiocyanato-kappaS)-, ammonium (1:2), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), hexakis(thiocyanato-.kappa.S)-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexakis(thiocyanato)platinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



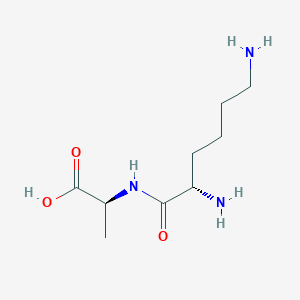
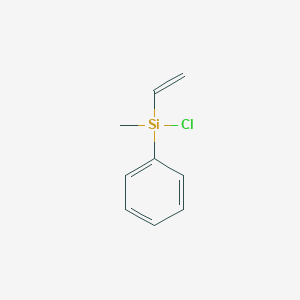
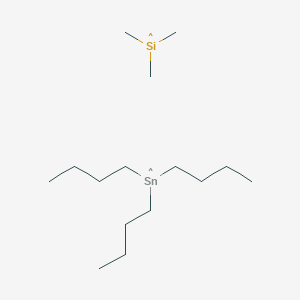
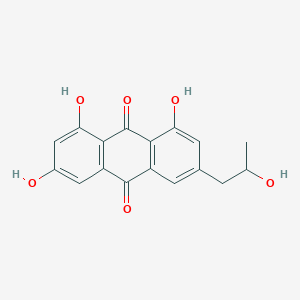
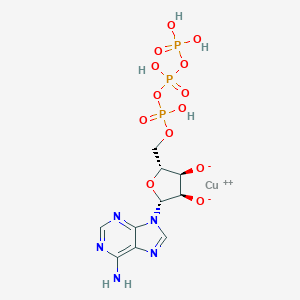
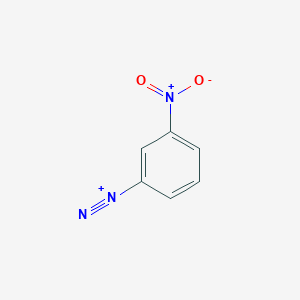
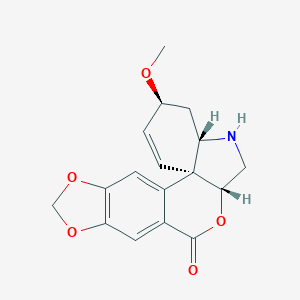
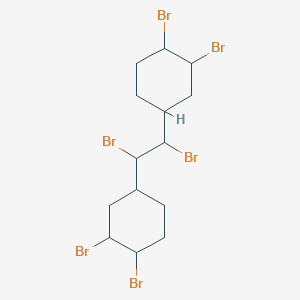
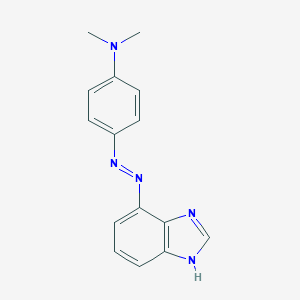
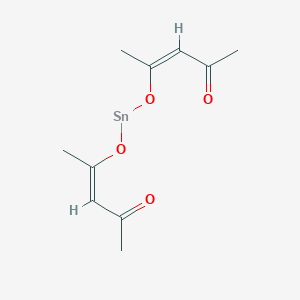
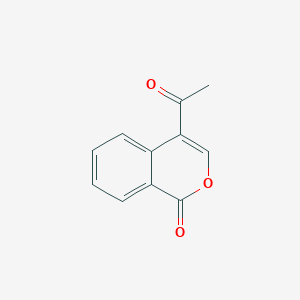
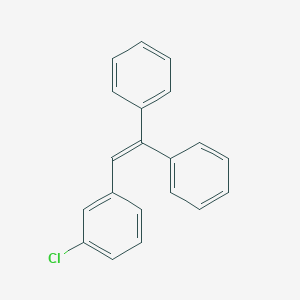
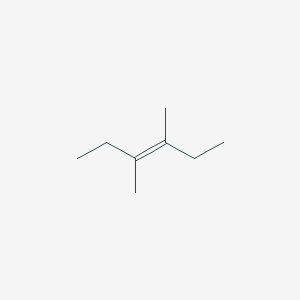
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)